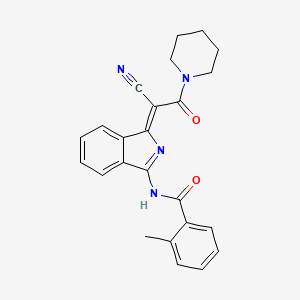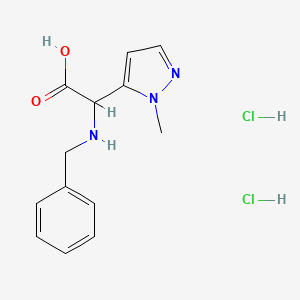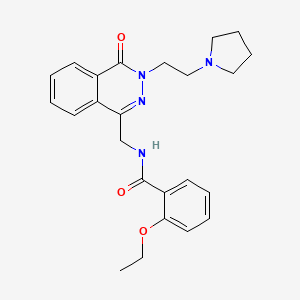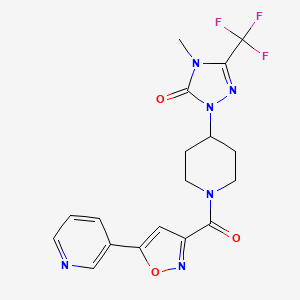
N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a selective delta-opioid receptor agonist that has been extensively studied for its potential therapeutic applications in various fields, including pain management, addiction treatment, and neurological disorders.
作用機序
N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide acts as a selective delta-opioid receptor agonist, which means that it binds to and activates the delta-opioid receptors in the brain and spinal cord. This activation leads to the inhibition of pain signaling pathways, resulting in analgesia. Additionally, N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to modulate the release of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.
Biochemical and physiological effects:
N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have potent analgesic properties, with studies demonstrating its effectiveness in the treatment of chronic pain. Additionally, N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have potential use in the treatment of addiction, with studies demonstrating its ability to reduce drug-seeking behavior in animal models. N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
The advantages of using N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments include its potent analgesic properties and its potential use in the treatment of addiction and neurological disorders. However, the limitations of using N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments include the potential for side effects and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
For the study of N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide include further research into its mechanism of action and potential therapeutic applications, particularly in the treatment of addiction and neurological disorders. Additionally, studies are needed to further understand the potential side effects of N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide and to develop strategies to mitigate these side effects. Finally, studies are needed to develop new and more effective delta-opioid receptor agonists that may have improved therapeutic potential compared to N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide.
合成法
The synthesis of N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of piperidine with acryloyl chloride, followed by the reaction of the resulting compound with 4-ethylphenylamine. The final step involves the reaction of the resulting product with carboxylic acid to form N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide.
科学的研究の応用
N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have potent analgesic properties and has been used in the treatment of chronic pain. N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of addiction, particularly in the management of opioid addiction. Additionally, N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(4-ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-13-5-7-15(8-6-13)18-17(21)14-9-11-19(12-10-14)16(20)4-2/h4-8,14H,2-3,9-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIDFWABEGWJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2926348.png)



![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2926354.png)
![3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid](/img/structure/B2926355.png)
![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)
methanone O-isopropyloxime](/img/structure/B2926360.png)
![2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2926362.png)

![5-(2,4-dichlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2926366.png)
![3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2926367.png)

![2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2926369.png)